4-Methoxy-N-(2,2,2-trichloro-1-morpholin-4-yl-ethyl)-benzamide
CAS No.:
Cat. No.: VC15722504
Molecular Formula: C14H17Cl3N2O3
Molecular Weight: 367.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H17Cl3N2O3 |
|---|---|
| Molecular Weight | 367.7 g/mol |
| IUPAC Name | 4-methoxy-N-(2,2,2-trichloro-1-morpholin-4-ylethyl)benzamide |
| Standard InChI | InChI=1S/C14H17Cl3N2O3/c1-21-11-4-2-10(3-5-11)12(20)18-13(14(15,16)17)19-6-8-22-9-7-19/h2-5,13H,6-9H2,1H3,(H,18,20) |
| Standard InChI Key | SZJMGPYVRWLPLK-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=C(C=C1)C(=O)NC(C(Cl)(Cl)Cl)N2CCOCC2 |
Introduction
4-Methoxy-N-(2,2,2-trichloro-1-morpholin-4-yl-ethyl)-benzamide is a synthetic organic compound that belongs to the class of benzamides. It features a complex structure with a trichloro-substituted morpholine moiety attached to a benzamide backbone. This compound is of interest in various fields, including medicinal chemistry, due to its potential biological activity.
Key Structural Data:
-
Molecular Formula: C14H17Cl3N2O3
-
CAS Number: 300405-27-0
-
Linear Formula: C14H17Cl3N2O3
Synthesis Overview:
-
Starting Materials: The synthesis may begin with a benzamide derivative and a morpholine-containing compound.
-
Reaction Conditions: Conditions such as solvent choice, catalysts, and temperature are crucial for successful synthesis.
Biological Activity and Potential Applications
The presence of the trichloro group in 4-Methoxy-N-(2,2,2-trichloro-1-morpholin-4-yl-ethyl)-benzamide enhances its lipophilicity, which can improve its binding affinity to cellular receptors or enzymes. This interaction may lead to modulation of various cellular pathways, contributing to its potential therapeutic effects. The morpholine ring further enhances its pharmacological profile, making it a subject of interest in drug development.
Potential Applications:
-
Medicinal Chemistry: Its structure suggests potential use in developing drugs targeting specific biological pathways.
-
Biological Research: Useful in studying cellular interactions and pathways due to its ability to modulate biological targets.
Data Table: Comparison of Related Compounds
| Compound Name | Molecular Formula | CAS Number | Potential Applications |
|---|---|---|---|
| 4-Methoxy-N-(2,2,2-trichloro-1-morpholin-4-yl-ethyl)-benzamide | C14H17Cl3N2O3 | 300405-27-0 | Medicinal Chemistry, Biological Research |
| 4-methoxy-N-(2,2,2-trichloro-1-(4-chlorophenylthio)ethyl)benzamide | C16H13Cl4NO2S | - | Antiviral, Medicinal Chemistry |
| 2-methyl-N-[2,2,2-trichloro-1-(morpholin-4-yl)ethyl]propanamide | - | - | Medicinal Chemistry, Drug Development |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume